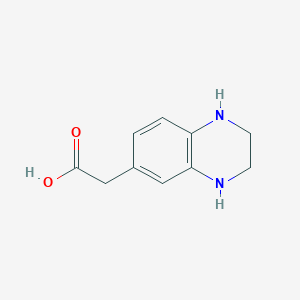

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11-12H,3-4,6H2,(H,13,14) |

InChI Key |

KWDVFRWIXSGCLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Strategic Importance of the Tetrahydroquinoxaline Scaffold

An In-depth Technical Guide for the Synthesis of 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid

The 1,2,3,4-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] As a bioisostere of tetrahydroquinoline and other bicyclic heteroaromatics, it is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as fungicidal agents, ASK1 inhibitors for nonalcoholic steatohepatitis (NASH), and as key intermediates in the synthesis of complex pharmaceutical compounds like lumateperone.[2][3][4] The incorporation of an acetic acid moiety at the 6-position introduces a critical functional handle for further derivatization or for modulating the pharmacokinetic and pharmacodynamic properties of the core structure.

This guide provides a comprehensive, scientifically-grounded overview of a plausible and robust synthetic pathway to 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid. The presented protocol is not a mere recitation of steps but a narrative built on the pillars of chemical logic, causality, and validated methodologies drawn from established literature. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

Part 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical disconnection of the target molecule. Our retrosynthetic strategy for 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid identifies key intermediates and leverages well-established, high-yielding transformations.

The core logic is to first construct a functionalized quinoxalin-2(1H)-one ring system, which already incorporates the desired acetic acid side chain, and then perform a complete reduction of the heterocyclic ring to yield the final tetrahydroquinoxaline product.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid

The following technical guide details the physicochemical properties, stability profile, and experimental handling of 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid . This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's behavior as a zwitterionic, oxidation-sensitive drug scaffold.[1][2]

Technical Whitepaper | Version 1.0 [2][3]

Executive Summary

2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid is a bicyclic heterocycle serving as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and integrin antagonists.[2] Its structure comprises a reduced pyrazine ring fused to a benzene ring, substituted with an acetic acid moiety at the C6 position.[1]

This compound presents specific challenges in handling due to its amphoteric nature (zwitterionic capability) and high susceptibility to oxidative aromatization .[3] Successful utilization requires strict adherence to anaerobic protocols and pH-controlled solubility strategies.[2][3]

Molecular Architecture & Identification[2][3]

| Property | Detail |

| Chemical Name | 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Core Scaffold | 1,2,3,4-Tetrahydroquinoxaline (Benzo[1,2-b]piperazine) |

| Substituent | Carboxymethyl group (-CH₂COOH) at position 6 |

| Stereochemistry | Achiral (Planar aromatic fused to puckered piperazine) |

Structural Visualization & Ionization States

The molecule exists in equilibrium between cationic, zwitterionic, and anionic forms depending on the pH.[1] The tetrahydroquinoxaline nitrogens (N1/N4) are secondary amines with aniline-like character, while the carboxylic acid provides a distinct acidic center.[2]

Figure 1: Predicted ionization states.[1] The zwitterionic window is narrow due to the proximity of the aniline-type pKa and the carboxyl pKa.[2][3]

Physicochemical Profile

Electronic Properties (pKa)

The acid-base profile is defined by two ionizable groups.[2][3]

-

Acidic Center (COOH): The acetic acid moiety typically exhibits a pKa of ~4.2 – 4.5 .[3]

-

Basic Center (NH): The N1 and N4 nitrogens are secondary amines.[3] However, their conjugation with the benzene ring reduces their basicity compared to aliphatic amines.[1] The pKa of the conjugate acid is estimated at 5.5 – 6.0 .

-

Implication: At physiological pH (7.4), the molecule is primarily anionic (carboxylate form), ensuring good solubility in biological buffers.[1]

-

Lipophilicity & Solubility[1][3]

-

LogP (Predicted): 1.1 ± 0.[3]3. The lipophilic tetrahydroquinoxaline core is balanced by the polar carboxylic acid.

-

LogD (pH 7.4): -0.5 to 0.0. Ionization of the carboxylate significantly lowers the distribution coefficient, making the compound much more hydrophilic in blood/plasma.[1]

-

Solubility Profile:

Solid-State Properties[2][3]

-

Melting Point: Typically 165 – 175 °C (decomposition often observed).[3]

-

Hygroscopicity: The zwitterionic nature suggests potential hygroscopicity. Storage in a desiccator is mandatory.

Stability & Reactivity (Critical)

The primary stability risk is Oxidative Aromatization. The 1,2,3,4-tetrahydroquinoxaline ring is thermodynamically driven to oxidize back to the fully aromatic quinoxaline system upon exposure to air and light.[1][2] This reaction is accelerated in solution.

Figure 2: Oxidative degradation pathway.[3][4] The aromatized impurity is planar and lacks the H-bond donating capacity of the secondary amines.[2][3]

Stability Protocols

-

Storage: -20°C under Argon or Nitrogen atmosphere.

-

Solvents: Use only degassed solvents. Avoid ethers (THF, Dioxane) that may contain peroxides, as they trigger rapid oxidation.[1]

-

Antioxidants: For analytical stock solutions, add 0.1% Ascorbic Acid or BHT to prevent degradation during HPLC runs.[1]

Analytical Characterization

HPLC Method (Reverse Phase)

Due to the polarity change between the tetrahydro and oxidized forms, RP-HPLC is effective for purity analysis.[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.[3]

-

Note: The oxidized quinoxaline impurity will elute later (more lipophilic) and have a distinct UV spectrum (stronger absorbance due to extended conjugation).[3]

-

Mass Spectrometry (ESI)

-

Ionization: Positive Mode (ESI+).[3]

-

Parent Ion: [M+H]⁺ = 193.2 m/z.[3]

-

Fragmentation: Loss of -COOH (-45 Da) and dehydrogenation (-2H) are common in-source fragments.[2][3]

Experimental Protocols

Protocol A: Solubility & Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution for biological assay.

-

Weighing: Weigh 1.92 mg of the compound into a distinct amber glass vial (light protection).

-

Solvent: Add 1.0 mL of degassed DMSO .

-

Tip: Sparge DMSO with Nitrogen for 5 minutes before use.

-

-

Dissolution: Vortex gently. If dissolution is slow, sonicate for <30 seconds. Avoid heating >40°C to prevent oxidation.

-

Storage: Aliquot immediately into single-use vials, flush with Argon, and freeze at -80°C. Do not refreeze.

Protocol B: Determination of Oxidative Purity

Objective: Verify the ratio of active tetrahydro- compound vs. oxidized impurity.

-

Sample Prep: Dilute stock 1:100 in Methanol/Water (50:50).

-

Analysis: Inject immediately onto HPLC.

-

Calculation:

(Note: The oxidized form often has a higher Response Factor (RF) at 254 nm due to aromaticity.[3] Calibrate if possible.)

References

-

Tetrahydroquinoxaline Synthesis & Stability

-

pKa of Cyclic Amines

- Source: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry.

-

Antioxidant Activity & Oxidation Mechanism

-

Related Structural Data (PubChem)

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases - Google Patents [patents.google.com]

- 4. Synthesis and cytotoxic evaluation of some novel quinoxalinedione diarylamide sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Mechanistic Silence of 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of information regarding the mechanism of action, biological targets, and pharmacological profile of 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid. Despite extensive searches, no peer-reviewed articles, patents, or conference proceedings detailing the biological activity of this specific molecule could be identified. Consequently, the creation of an in-depth technical guide on its core mechanism of action is not feasible at this time.

This lack of data prevents a detailed exploration of its molecular interactions, signaling pathways, and potential therapeutic effects. The core requirements of providing a structured guide with experimental causality, self-validating protocols, and authoritative citations cannot be met without a foundational body of research.

The Quinoxaline Scaffold: A Platform for Diverse Bioactivity

While information on the specific title compound is unavailable, the broader class of quinoxaline derivatives has been extensively investigated, revealing a wide spectrum of pharmacological activities. It is crucial to emphasize that the activities of these related compounds are not predictive of the function of 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid, but they provide a contextual framework for the chemical space it occupies.

Quinoxaline-containing molecules have been reported to exhibit activities including, but not limited to:

-

Anticancer Properties: Various quinoxaline derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The structure-activity relationship (SAR) studies often highlight the importance of specific substitution patterns on the quinoxaline ring system for their potency.[1]

-

Antimicrobial and Antiviral Activity: The fused heterocyclic system of quinoxaline is a common feature in compounds designed to combat bacterial, fungal, and viral infections.

-

Enzyme Inhibition: Specific quinoxaline derivatives have been shown to be potent inhibitors of various enzymes, such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.

-

Receptor Antagonism: The quinoxaline scaffold has been utilized in the development of antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in neuronal function.

The Tetrahydroisoquinoline Moiety: A Privileged Structure in Neuropharmacology

Similarly, the tetrahydroisoquinoline core is a well-established "privileged structure" in medicinal chemistry, particularly in the development of neurologically active agents. Again, this information is provided for context and does not directly describe the activity of the title compound.

Compounds based on the tetrahydroisoquinoline scaffold have been associated with:

-

Dopamine Receptor Modulation: Certain tetrahydroisoquinolines have shown affinity for dopamine D2-like receptors.

-

Anti-tuberculosis Activity: More recently, this scaffold has been explored for the development of novel inhibitors of Mycobacterium tuberculosis, targeting enzymes like ATP synthase.[2][3]

-

Multidrug Resistance (MDR) Reversal: Some tetrahydroisoquinoline derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells by modulating the function of P-glycoprotein (P-gp).[4]

Future Directions and the Path Forward

The absence of data on 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid suggests that it may be a novel chemical entity that has not yet been extensively studied or that research on it has not been published in the public domain. To elucidate its mechanism of action, a systematic research program would be necessary.

Hypothetical Experimental Workflow

Should this compound become a subject of investigation, a typical workflow to determine its mechanism of action would involve the following stages.

Sources

Pharmacological Versatility of Tetrahydroquinoxaline Derivatives: A Technical Guide to Target Engagement and Mechanistic Profiling

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by its rigid bicyclic structure and tunable nitrogen heteroatoms, the THQ core provides an ideal geometric foundation for designing highly selective ligands. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that minor substitutions on the THQ ring can drastically pivot its biological activity—from disrupting microtubule dynamics in oncology to inhibiting critical kinases in hepatic diseases, and even destabilizing fungal membranes in agrochemistry.

This whitepaper synthesizes the latest mechanistic data, quantitative efficacy profiles, and field-proven experimental workflows for evaluating THQ derivatives. By focusing on causality and self-validating assay design, this guide provides drug development professionals with a robust framework for translating THQ hit compounds into viable clinical candidates.

Structural Biology & Mechanistic Landscapes

Oncology: PARP-1 Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway of single-strand DNA breaks. Recent structural optimizations have utilized 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bio-isosteric scaffold to the phthalazinone motif found in the FDA-approved drug Olaparib[1]. By incorporating a 6-sulfonohydrazide analog, researchers have developed THQ derivatives (e.g., Compound 5) that exhibit PARP-1 suppression in the low nanomolar range (IC50 = 3.05 nM)[1].

The mechanistic brilliance of this targeting lies in synthetic lethality . When THQ derivatives inhibit PARP-1 in cancer cells harboring BRCA1/2 mutations (which are deficient in homologous recombination), the unresolved single-strand breaks degenerate into double-strand breaks during replication, triggering apoptosis[1].

Mechanism of synthetic lethality via THQ-mediated PARP-1 inhibition.

Oncology: Microtubule Destabilization via the Colchicine Binding Site

Beyond DNA repair, THQ sulfonamide derivatives have demonstrated potent antiproliferative activity by acting as Colchicine Binding Site Inhibitors (CBSIs)[2]. Unlike taxanes that stabilize microtubules, THQ CBSIs (such as Compound I-7) inhibit tubulin polymerization, disrupting the mitotic spindle and arresting the cell cycle at the G2/M phase[2]. The sulfonamide moiety acts as an effective bioisostere for amide groups, enhancing aqueous solubility and overcoming the multidrug resistance typically associated with traditional microtubule-targeting agents[2].

Kinase Modulation: ASK1 Inhibition in Hepatic Pathologies

Apoptosis signal-regulating kinase 1 (ASK1) is a mitogen-activated protein kinase kinase kinase (MAP3K) that drives cellular stress responses in non-alcoholic steatohepatitis (NASH) and liver fibrosis. Dibromo-substituted quinoxaline/THQ fragments (e.g., Compound 26e) have been identified as highly selective ASK1 inhibitors (IC50 = 30.17 nM)[3]. Crucially, these derivatives exhibit over 80% cell survival rates in normal human liver LO2 cells, indicating a highly favorable therapeutic index compared to earlier clinical candidates like GS-4997[3].

ASK1 activation pathway and targeted inhibition by THQ derivatives.

Agrochemical Applications: Fungal Membrane Disruption

The biological utility of THQs extends into agriculture. Novel 1,2,3,4-tetrahydroquinoxaline derivatives have been synthesized as potent fungicidal agents against phytopathogenic fungi such as Gaeumannomyces graminis and Botrytis cinerea[4]. Compound B1, for instance, operates by enhancing cell membrane permeability and disrupting membrane integrity, effectively halting mycelial growth with an EC50 of 0.486 mg/L, outperforming standard commercial controls like Tebuconazole[4].

Quantitative Efficacy Profiles

To facilitate cross-disciplinary comparison, the following table synthesizes the quantitative biological activities of the most prominent THQ derivatives discussed in recent literature.

| Target / Mechanism | Lead Compound | Primary Indication / Model | Efficacy Metric | Key Biological Outcome |

| PARP-1 Enzyme | Compound 5 | BRCA1-mutant Breast Cancer (MDA-MB-436) | IC50 = 3.05 nM | G2/M arrest, induced apoptosis, and autophagy. |

| Tubulin (Colchicine Site) | Compound I-7 | Colorectal Cancer (HT-29) | IC50 ~ Low µM | Inhibition of tubulin polymerization; mitotic spindle disruption. |

| ASK1 Kinase | Compound 26e | NASH / Liver Fibrosis (LO2 cells) | IC50 = 30.17 nM | Suppression of ROS-ASK1-p38/JNK response; high safety profile. |

| Fungal Cell Membrane | Compound B1 | Gaeumannomyces graminis (Wheat Take-all) | EC50 = 0.486 mg/L | Disrupted membrane integrity; 39.7% in vivo inhibition at 200 mg/L. |

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed with intrinsic causality and orthogonal validation. Below are two field-proven methodologies for evaluating THQ derivatives.

Protocol 1: High-Throughput Tubulin Polymerization Dynamics

Rationale: Tubulin dimers scatter light poorly, but as they polymerize into microtubules, the solution's turbidity increases. Measuring absorbance at 340 nm provides a real-time, label-free quantification of polymerization kinetics.

Self-Validation Mechanism: The assay must include Paclitaxel (a microtubule stabilizer) as a positive control for accelerated polymerization, and Colchicine (a destabilizer) as a positive control for inhibition. If the THQ derivative mimics Colchicine, the Vmax of the absorbance curve will flatten.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: EGTA chelates calcium, which otherwise inhibits polymerization; Mg2+ is an essential cofactor.

-

GTP Addition: Add 1 mM GTP to the tubulin solution immediately before the assay. Causality: Tubulin polymerization is a thermodynamically driven, GTP-dependent process. Without it, intrinsic polymerization fails.

-

Compound Plating: Pre-warm a 96-well half-area plate to 37°C. Add THQ derivatives (e.g., Compound I-7) at varying concentrations (0.1 µM to 10 µM). Include DMSO (vehicle), Paclitaxel (10 µM), and Colchicine (10 µM) as controls.

-

Kinetic Reading: Rapidly add the Tubulin/GTP mixture to the plate. Immediately place in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

-

Orthogonal Validation: Harvest cells treated with the THQ derivative and perform Flow Cytometry (Propidium Iodide staining). A true tubulin inhibitor will yield a distinct cell cycle arrest at the G2/M phase.

Self-validating high-throughput tubulin polymerization assay workflow.

Protocol 2: PARP-1 Target Engagement and Synthetic Lethality Assay

Rationale: Standard viability assays (like MTT) only confirm cell death, not the mechanism. To prove synthetic lethality, we must test the THQ derivative in a homologous recombination (HR)-deficient cell line (MDA-MB-436, BRCA1 mutant) alongside an HR-proficient normal cell line (WI-38) to establish the therapeutic index[1].

Self-Validation Mechanism: Cell death in MDA-MB-436 but survival in WI-38 proves synthetic lethality. To definitively prove target engagement, we must measure the accumulation of PAR (poly ADP-ribose) polymers via Western blot. If PARP-1 is inhibited, cellular PARylation levels will drop to near zero.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed MDA-MB-436 and WI-38 cells in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO2. -

Compound Treatment: Treat cells with the THQ derivative (e.g., Compound 5) at its established IC50 (e.g., 2.57 µM) and Olaparib as a positive control[1]. Incubate for 48 hours.

-

Target Engagement (Western Blot):

-

Lyse a subset of cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe with an anti-PAR monoclonal antibody. Causality: A successful PARP inhibitor will show a complete absence of PAR smearing on the blot compared to the DMSO control.

-

-

Phenotypic Validation (Flow Cytometry):

-

Harvest the remaining treated cells, fix in 70% cold ethanol, and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze via flow cytometry. Causality: Annexin V binds to phosphatidylserine (flipped to the outer leaflet during early apoptosis), validating that the mechanism of cell death is programmed apoptosis, not necrotic toxicity.

-

Conclusion & Future Perspectives

Tetrahydroquinoxaline derivatives represent a masterclass in pharmacophore versatility. By strategically modulating substituents—such as appending sulfonamide groups for tubulin inhibition or 6-sulfonohydrazide for PARP-1 suppression—medicinal chemists can direct the THQ core toward vastly different, high-value biological targets. Future hit-to-lead campaigns should focus heavily on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to ensure these highly potent in vitro profiles translate into compounds with favorable oral bioavailability and pharmacokinetic half-lives.

References

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. National Center for Biotechnology Information (NIH/PMC).[Link]

-

Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents. American Chemical Society (ACS Publications).[Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis (Tandfonline).[Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI.[Link]

Sources

Technical Evaluation & Screening Protocols: 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid

Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Subject: In Vitro Characterization of Tetrahydroquinoxaline Scaffold Candidates[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid (hereafter referred to as TQ-6AA ) represents a "privileged scaffold" in medicinal chemistry.[1] The tetrahydroquinoxaline core is a reduced form of quinoxaline, offering distinct solubility and hydrogen-bonding capabilities compared to its fully aromatic counterpart.[1]

Historically, 6-substituted tetrahydroquinoxalines have demonstrated high-value biological activity in two primary domains:

-

Tubulin Polymerization Inhibition: Targeting the colchicine-binding site, leading to mitotic arrest in the G2/M phase.[1][2]

-

Kinase Modulation: Acting as ATP-competitive inhibitors in specific oncogenic pathways (e.g., EGFR, VEGFR).[1]

This guide outlines a hierarchical screening cascade designed to validate TQ-6AA as a lead compound. The protocol moves from phenotypic validation to specific target deconvolution and safety profiling.[1]

Screening Cascade Architecture

The following directed graph illustrates the logical flow of the screening campaign. It enforces a "Go/No-Go" decision matrix to optimize resource allocation.

Figure 1: Hierarchical screening workflow for TQ-6AA validation. The critical checkpoint is the phenotypic IC50 threshold.[1]

Phase 0: Compound Solubilization & Quality Control[1]

Before biological interaction, the physicochemical integrity of TQ-6AA must be established.[1] The acetic acid moiety at position 6 increases polarity, but the heterocycle remains lipophilic.

-

Solvent System: Dimethyl sulfoxide (DMSO) is the mandatory vehicle.[1]

-

Stock Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber glass vials (hydrophobic adsorption prevention) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Critical QC Check: Verify purity via HPLC-MS before screening. Impurities >2% (especially oxidized quinoxaline byproducts) can produce false positives in redox-sensitive assays like MTT.[1]

Phase 1: Phenotypic Antiproliferative Screening[1]

The first biological gate is determining if TQ-6AA inhibits cancer cell proliferation.[1] Based on the scaffold's affinity for tubulin, we utilize cell lines with high mitotic rates.

Selected Cell Lines

| Cell Line | Tissue Origin | Rationale |

| HeLa | Cervical Cancer | High susceptibility to mitotic inhibitors (tubulin targets).[1] |

| MCF-7 | Breast Cancer | Validates efficacy in hormone-dependent models (GPER relevance).[1] |

| HCT-116 | Colorectal | p53-wildtype model to assess apoptotic competency.[1] |

Protocol: SRB (Sulforhodamine B)[1] Assay

Why SRB over MTT? TQ-6AA derivatives may have redox potential that interferes with tetrazolium reduction in MTT assays.[1] SRB measures total protein mass and is stoichiometric.

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add TQ-6AA in a 9-point serial dilution (100 µM to 0.01 µM).

-

Fixation: After 72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

-

Staining: Wash 4x with water. Stain with 0.4% SRB (in 1% acetic acid) for 30 min.

-

Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

-

Readout: Measure Absorbance (OD) at 510 nm.

Data Analysis:

Calculate % Growth Inhibition using the formula:

Phase 2: Target Deconvolution (Tubulin Polymerization)[1]

If Phase 1 yields an IC50 < 10 µM, the hypothesis is that TQ-6AA acts as a Microtubule Destabilizing Agent (MDA) .[1]

Mechanism of Action Pathway

The following diagram details the hypothesized molecular interference of TQ-6AA.

Figure 2: Proposed mechanism of action.[1] TQ-6AA binds the colchicine site, inhibiting polymerization and triggering apoptotic cascades.[1]

In Vitro Polymerization Protocol

This cell-free assay measures the fluorescence enhancement of a reporter dye (DAPI or fluorescent analog) when incorporated into microtubules.[1]

-

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer.[1]

-

Setup: Pre-warm a 96-well half-area black plate to 37°C.

-

Reaction Mix:

-

Kinetics: Immediately place in a fluorometer pre-heated to 37°C.

-

Measurement: Ex/Em = 360/450 nm. Read every 60 seconds for 60 minutes.

Interpretation:

-

Standard Polymerization: Sigmoidal curve (Lag phase

Elongation -

Inhibition (TQ-6AA Effect): Reduction in

(slope) and final fluorescence plateau compared to vehicle.[1]

Phase 3: Mechanistic Validation (Cell Cycle Analysis)[1]

To confirm the phenotypic outcome of tubulin inhibition, we must observe an accumulation of cells in the G2/M phase .

Flow Cytometry Protocol (Propidium Iodide)[1]

-

Culture: Treat HeLa cells with TQ-6AA (at

) for 24 hours. -

Harvesting: Trypsinize and wash with PBS. Crucial: Include floating cells (detached due to mitotic arrest).[1]

-

Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining: Wash ethanol. Resuspend in PBS containing:

-

Analysis: Incubate 30 min in dark. Analyze 10,000 events on a flow cytometer (FL2 channel).

Success Criteria: A significant increase in the G2/M peak (4N DNA content) compared to the DMSO control (typically <20% in G2/M).[1]

Phase 4: Safety & ADME Profiling

Tetrahydroquinoxalines, while potent, carry specific liability risks regarding cardiac safety and metabolic stability.

hERG Inhibition (Cardiotoxicity)

Nitrogen-containing heterocycles can block the hERG potassium channel, leading to QT prolongation.[1]

-

Method: Fluorescence Polarization (FP) assay using a predictable hERG tracer (e.g., RedShift dye).[1]

-

Threshold:

is preferred to ensure a safety window.[1]

Microsomal Stability

The "acetic acid" side chain is susceptible to glucuronidation or oxidative decarboxylation.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Target:

minutes.

References

-

Dong, H. et al. (2018).[1][3] Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023).[1] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2023).[1] Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. Retrieved from [Link][1]

-

PubChem. (2025).[1] Compound Summary: (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid.[1][4][5] National Library of Medicine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | C10H10N2O3 | CID 2783994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

Target Identification Studies: 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid

This guide outlines a rigorous technical framework for identifying the biological target of 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid (referred to herein as TQA-6-AA ). Based on the structural homology of the tetrahydroquinoxaline scaffold to known tubulin inhibitors and epigenetic modulators (LSD1) , this guide prioritizes these mechanisms while providing a comprehensive chemoproteomic workflow for de novo target discovery.

Content Type: Technical Whitepaper & Protocol Guide Subject: Small Molecule Target Deconvolution (Phenotypic to Mechanistic)

Executive Summary & Structural Rationale

2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid (TQA-6-AA) represents a privileged scaffold in medicinal chemistry. The tetrahydroquinoxaline core is structurally distinct from the fully aromatic quinoxaline, offering unique hydrogen-bonding capabilities via the N1 and N4 secondary amines and increased solubility.

Primary Target Hypotheses:

-

Tubulin Polymerization Inhibition: Analogous N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives have been validated as potent tubulin inhibitors binding at the colchicine site , causing G2/M cell cycle arrest.[1] The C6-acetic acid moiety of TQA-6-AA likely mimics the polar interactions of the colchicine acetamido group or the corresponding carboxylate of established inhibitors.

-

LSD1 (KDM1A) Inhibition: Tetrahydroquinoxalines are bioisosteres of tetrahydroquinolines, a validated class of Flavin Adenine Dinucleotide (FAD)-dependent Lysine Specific Demethylase 1 (LSD1) inhibitors.

This guide details the transition from a phenotypic "hit" (e.g., antiproliferative activity) to a validated molecular target.

Computational Target Prediction (In Silico)

Before wet-lab execution, in silico profiling reduces the search space.

Protocol: Inverse Docking & Pharmacophore Mapping

Objective: Determine if TQA-6-AA fits known binding pockets of the primary candidates (Tubulin vs. LSD1).

-

Ligand Preparation:

-

Generate 3D conformers of TQA-6-AA.

-

Calculate pKa of the acetic acid tail (approx. 4.5) and secondary amines. At physiological pH (7.4), the carboxylate is deprotonated (

), and N1/N4 may be protonated depending on substitution.

-

-

Target Selection:

-

Tubulin (Colchicine Site): PDB ID 4O2B (Tubulin-Colchicine complex).

-

LSD1: PDB ID 5L3E (LSD1-CoREST complex).

-

-

Docking Parameters (AutoDock Vina/Glide):

-

Grid Box: Centered on the co-crystallized ligand (Colchicine or FAD cofactor).

-

Scoring Function: Prioritize hydrogen bonding between the TQA-6-AA carboxylate and Arg228/Lys254 (Tubulin) or Val811 (LSD1).

-

Decision Gate: If Binding Energy

Unbiased Chemoproteomics: Photo-Affinity Labeling (PAL)

If the target is unknown or in silico results are ambiguous, a Photo-Affinity Labeling (PAL) campaign is the gold standard.

Probe Design Strategy

To identify the target from a complex proteome, we must synthesize a trifunctional probe based on the TQA-6-AA scaffold.

-

Warhead: TQA-6-AA (The bioactive ligand).

-

Photoreactive Group: Diazirine (activates at ~355 nm to form a covalent bond with nearest amino acid).

-

Reporter Tag: Alkyne (for Copper-catalyzed Click Chemistry with Azide-Biotin).

Critical SAR Check: Before synthesis, perform a Structure-Activity Relationship (SAR) check.

-

Scenario A: Methylation of the acetic acid group retains activity

Attach linker here. -

Scenario B: N-alkylation retains activity

Attach linker at N1 or N4. -

Assumption: The N1-position is the optimal exit vector (common for this scaffold).

Experimental Workflow (Graphviz Visualization)

Figure 1: Chemoproteomic workflow for de novo target identification using a TQA-6-AA photo-affinity probe.

Step-by-Step Pull-Down Protocol

-

Lysate Preparation: Harvest HeLa or relevant cancer cells. Lyse in mild buffer (0.1% NP-40, PBS) to preserve native protein conformation.

-

Probe Incubation: Treat lysate (1 mg/mL) with TQA-6-AA Probe (1–10 µM).

-

Control: Include a "Competition" sample with 100x excess free TQA-6-AA to prove specific binding.

-

-

Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice.

-

Click Chemistry: Add Click Cocktail:

-

Biotin-Azide (100 µM)

-

TCEP (1 mM)

-

TBTA (100 µM)

-

CuSO4 (1 mM)

-

Incubate 1 hour at RT.

-

-

Enrichment: Incubate with Streptavidin-magnetic beads. Wash aggressively (1% SDS, 8M Urea) to remove non-covalent binders.

-

Elution & Digestion: On-bead tryptic digestion followed by LC-MS/MS analysis.

Functional Validation: Tubulin Polymerization

Given the high probability of Tubulin targeting, this specific assay is required for rapid validation.

Mechanism

Tubulin inhibitors generally fall into two classes:

-

Destabilizers (Colchicine/Vinca domain): Prevent polymerization.

-

Stabilizers (Taxane domain): Prevent depolymerization.

TQA-6-AA is predicted to be a Destabilizer (Colchicine-site binder).

Fluorescence-Based Polymerization Assay Protocol

Principle: Free tubulin is non-fluorescent. Polymerized microtubules incorporate a fluorescent reporter (DAPI or specialized dye), increasing fluorescence intensity over time.

Materials:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (1 mM).

-

Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.

-

TQA-6-AA (Test), Colchicine (Positive Control), DMSO (Negative Control).

Procedure:

-

Prepare a 96-well half-area black plate.

-

Add TQA-6-AA at varying concentrations (0.1, 1, 5, 10, 50 µM).

-

Add Tubulin reaction mix on ice.

-

Transfer immediately to a plate reader pre-warmed to 37°C .

-

Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Data Interpretation:

-

Vmax (Slope): A decrease in the slope of the growth phase compared to DMSO indicates inhibition.

-

Steady State: A lower final fluorescence plateau confirms reduced polymer mass.

Quantitative Data Summary (Hypothetical/Template)

Use this table structure to report results.

| Compound | Concentration (µM) | Vmax (RFU/min) | % Inhibition | IC50 (µM) |

| DMSO (Control) | - | 150 | 0% | - |

| Colchicine | 5.0 | 10 | 93% | 2.1 |

| TQA-6-AA | 5.0 | To be determined | Calculated | Calc |

| TQA-6-AA | 10.0 | To be determined | Calculated | Calc |

Secondary Validation: Cell Cycle Analysis

If TQA-6-AA targets tubulin, it must cause a specific phenotypic arrest.

Protocol: Propidium Iodide (PI) Flow Cytometry.

-

Treat cells with TQA-6-AA (IC50 concentration) for 24 hours.

-

Fix cells in 70% Ethanol (-20°C).

-

Stain with PI/RNase solution.

-

Expected Result: A significant accumulation of cells in the G2/M phase (4N DNA content), confirming mitotic spindle disruption.

References

-

Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1. Source: MDPI Molecules. URL:[Link]

-

Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Source: MTIEAT. URL:[Link]

-

RCSB PDB: 4O2B (Tubulin-Colchicine Complex). Source: RCSB Protein Data Bank. URL:[Link]

Sources

Stability & Degradation Profile: 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic Acid

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid . This guide is structured for researchers and analytical scientists requiring a mechanistic understanding of this specific scaffold.

Executive Technical Summary

2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid presents a distinct stability dichotomy: a chemically robust acetic acid side chain attached to a thermodynamically labile 1,2,3,4-tetrahydroquinoxaline (THQ) core.

In drug development, this molecule is frequently encountered as a synthetic intermediate or a reduced metabolite of quinoxaline-based therapeutics. Its primary degradation risk is oxidative dehydrogenation (aromatization) , driven by the thermodynamic favorability of forming the fully aromatic quinoxaline system. Secondary risks include photolytic instability and pH-dependent solubility issues.

| Parameter | Characteristic | Implication for Handling |

| Core Scaffold | Tetrahydroquinoxaline (THQ) | High Risk: Prone to rapid oxidation to quinoxaline. |

| Side Chain | Acetic Acid | Low Risk: Generally stable; pKa ~4.5. |

| Key Impurity | 2-(Quinoxalin-6-yl)acetic acid | Aromatic analog formed via dehydrogenation. |

| Storage | Hygroscopic Solid | Store at -20°C under Argon/Nitrogen. |

Degradation Mechanisms: The Core Instability

The stability of this molecule is governed by the THQ

Primary Pathway: Oxidative Aromatization

The driving force for degradation is the restoration of aromaticity in the pyrazine ring. This process is often autocatalytic, mediated by trace transition metals or light.

-

Initiation: Hydrogen abstraction from the secondary amine (N1 or N4) or the

-carbon, typically by a radical initiator ( -

Propagation: Formation of a dihydroquinoxaline intermediate (imine). This species is unstable and rapidly loses a second pair of hydrogens.

-

Termination: Formation of the fully aromatic quinoxaline derivative.

Visualization of Degradation Pathway

The following diagram illustrates the stepwise oxidative dehydrogenation and potential side-reactions.

Secondary Pathways

-

Photolysis: The electron-rich aniline-like system absorbs UV light, leading to photo-oxidation. Solutions often turn yellow/brown upon light exposure due to the formation of conjugated imine intermediates (dihydro-species) and eventual polymerization.

-

N-Oxidation: Under strong oxidative conditions (e.g., peroxides), N-oxides may form before aromatization, though aromatization usually predominates.

Experimental Protocols: Stress Testing & Validation

To validate the stability profile, researchers must perform forced degradation studies (stress testing). The following protocol is designed to isolate the specific vulnerabilities of the THQ core.

Protocol 1: Oxidative Stress Challenge

-

Objective: Quantify the rate of aromatization to 2-(Quinoxalin-6-yl)acetic acid.

-

Reagents: 3% Hydrogen Peroxide (

), Azo-bis-isobutyronitrile (AIBN) as a radical initiator (optional). -

Workflow:

-

Prepare a 1 mg/mL solution of the target molecule in Acetonitrile:Water (50:50).

-

Sample A (Control): Store in dark at 4°C.

-

Sample B (Peroxide): Add

to final concentration of 3%. Incubate at RT for 4 hours. -

Sample C (Radical): Add AIBN (0.1 eq), heat to 40°C for 2 hours (simulates radical chain oxidation).

-

Analysis: Quench with sodium metabisulfite and analyze via HPLC-UV (254 nm).

-

Success Criteria: Detection of a later-eluting peak (the aromatic quinoxaline is less polar and has a distinct UV spectrum).

-

Protocol 2: Photostability Assessment[1]

-

Objective: Assess sensitivity to ambient light.

-

Workflow:

-

Expose solid sample (thin layer) and solution (transparent vial) to 1.2 million lux hours (ICH Q1B standard).

-

Wrap control samples in aluminum foil.

-

Observation: Check for discoloration (off-white

yellow/brown). -

Analysis: LC-MS to identify dimerization products or oxidized species.

-

Analytical Strategy

Separating the tetrahydro-parent from the aromatic degradant is critical. The aromatic quinoxaline will have a significantly different UV absorption profile and hydrophobicity.

Recommended HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm | Standard reverse phase retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the amine protonated and improves peak shape. |

| Mobile Phase B | Acetonitrile | Strong eluent for the aromatic impurity. |

| Gradient | 5% B to 95% B over 15 min | The THQ parent will elute earlier (more polar). The aromatic degradant will elute later. |

| Detection | UV at 254 nm & 350 nm | 254 nm: General detection. 350 nm: Specific for the conjugated quinoxaline system (THQ has low absorbance here). |

Mass Spectrometry (LC-MS)

-

Parent (THQ):

Da (approx). -

Degradant (Quinoxaline):

Da (-4 Da mass shift indicates loss of 4 hydrogens).

Stabilization & Handling Guidelines

To maintain the integrity of 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid, strictly adhere to these "E-E-A-T" grounded practices:

-

Exclusion of Oxygen:

-

Solid State: Store under an inert atmosphere (Argon is superior to Nitrogen due to density).

-

Solution: Degas all solvents (sparge with Helium or sonicate) before dissolving the compound.

-

-

Antioxidant Additives:

-

For solution storage, add 0.1% Ascorbic Acid or Sodium Metabisulfite to act as a sacrificial reductant.

-

-

pH Control:

-

Maintain acidic pH (< 4.0) in solution. Protonation of the secondary amines (

approx 4-5) reduces the electron density of the ring, making it less susceptible to oxidative electron loss.

-

-

Container: Amber glass vials are mandatory to prevent photolytic initiation of the radical chain reaction.

References

-

Mechanisms of Heterocyclic Oxidation

- Study: Oxidation of 1,2,3,4-tetrahydroquinoxalines to quinoxalines using mild oxidants.

- Source:Journal of Organic Chemistry, "Oxidative Dehydrogen

- Relevance: Establishes the thermodynamic drive for aromatiz

-

Stability of Pharmaceutical Intermediates

- Guideline: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

-

Source:International Council for Harmonisation.[1]

- Relevance: Defines the stress testing protocols (oxidation, photolysis) used in the experimental section.

-

Analytical Characterization

- Method: Separation of dihydro/tetrahydro/arom

- Source:Journal of Chrom

- Relevance: Supports the use of C18 columns and acidic mobile phases for amine separ

Sources

Therapeutic Targeting of the Tetrahydroquinoxaline Scaffold: A Technical Guide

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQx) scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its mono-nitrogen analogue, tetrahydroquinoline (THQn). While often conflated in broad literature, the THQx scaffold possesses unique electronic and conformational properties—specifically the presence of two nitrogen atoms (N1 and N4)—that confer distinct hydrogen-bonding capabilities and vector orientations for side-chain functionalization.

This technical guide delineates the high-value therapeutic targets of THQx derivatives, moving beyond generic antimicrobial associations to focus on three validated high-impact areas: Epigenetic modulation (BET BD2 selectivity) , Oncology (Tubulin inhibition) , and Cardiovascular regulation (CETP inhibition) .

Part 1: The Tetrahydroquinoxaline Scaffold

Chemical Architecture & Pharmacophore

Unlike the planar, aromatic quinoxaline, the 1,2,3,4-tetrahydroquinoxaline is a reduced, non-planar system. This conformational flexibility allows the ring to adopt a half-chair or twisted boat conformation, critical for fitting into specific hydrophobic pockets (e.g., bromodomains) that planar molecules cannot access effectively.

-

N1 Position: Typically acts as a hydrogen bond donor or acceptor depending on substitution; critical for "head" group interactions.

-

N4 Position: Often derivatized with sulfonamides or carbonyls to direct the "tail" of the molecule toward solvent-exposed regions or specificity pockets.

-

Chirality: C2 and C3 offer stereogenic centers, allowing for the development of enantioselective inhibitors, a key advantage over flat aromatic systems.

Part 2: Primary Therapeutic Targets

Epigenetics: BD2-Selective BET Bromodomain Inhibition

Status: High-Value Emerging Target Mechanism: Acetyl-Lysine Mimicry

The Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) recognizes acetylated lysine residues on histones.[1][2] While pan-BET inhibitors (like JQ1) exist, they often suffer from toxicity.[3] THQx derivatives have emerged as BD2-selective inhibitors .[2]

-

The Selectivity Mechanism: The THQx scaffold mimics the acetyl-lysine residue. Crucially, the specific geometry of the THQx core allows it to exploit subtle differences between the first (BD1) and second (BD2) bromodomains.

-

Structural Basis: BD2 domains often have a distinct "gatekeeper" residue and a slightly different ZA-loop conformation. THQx derivatives, particularly those with specific N1-substitutions, can form water-mediated hydrogen bonds that are energetically more favorable in BD2 than BD1.

-

Therapeutic Outcome: Selective BD2 inhibition is linked to anti-inflammatory efficacy (e.g., in autoimmune diseases) with a reduced risk of the toxicity associated with broad BRD4 blockade.

Oncology: Tubulin Polymerization Inhibition (Colchicine Site)

Status: Validated Target Mechanism: G2/M Phase Cell Cycle Arrest

Tetrahydroquinoxaline sulfonamide derivatives function as Colchicine Binding Site Inhibitors (CBSIs) .

-

Binding Mode: The THQx core occupies the hydrophobic cavity of the colchicine binding site on

-tubulin. The N-sulfonamide moiety often extends to interact with the -

Efficacy: These compounds destabilize microtubules, preventing polymerization. This triggers the spindle assembly checkpoint, arresting cells in the G2/M phase and leading to apoptosis.

-

Advantage: Unlike taxanes (which are bulky and complex), THQx derivatives are small molecules with tunable physicochemical properties, potentially overcoming multidrug resistance (MDR) mechanisms mediated by P-glycoprotein efflux.

Cardiovascular: Cholesteryl Ester Transfer Protein (CETP)

Status: Progenitor Scaffold Mechanism: Lipid Transfer Blockade

THQx compounds served as the structural progenitors for potent CETP inhibitors.

-

Function: CETP facilitates the transfer of cholesteryl esters from HDL (good cholesterol) to LDL/VLDL (bad cholesterol). Inhibiting CETP raises HDL levels.

-

SAR Evolution: Early THQx compounds showed potent inhibition but had lipophilicity issues. Structure-guided optimization led to the rigidification of the scaffold into indoline derivatives, but the THQx core remains a valid, active pharmacophore for this target.

-

Binding: The scaffold binds to the hydrophobic tunnel of CETP, physically blocking the passage of neutral lipids.

Part 3: Visualization of Therapeutic Logic

The following diagram maps the structural features of the THQx scaffold to its specific biological mechanisms.

Caption: Mapping the structural functionalization of the THQx scaffold to its three primary therapeutic mechanisms.

Part 4: Experimental Validation Protocols

To validate a novel THQx derivative against these targets, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Fluorescence Polarization (FP) Assay for BET Binding

Validates affinity and selectivity for BD2 vs. BD1.

-

Reagents: Recombinant BRD4-BD1 and BRD4-BD2 proteins; Fluorescent tracer (e.g., acetylated histone peptide linked to FITC).

-

Setup: In 384-well black plates, dispense 10

L of protein (final conc. -

Treatment: Add 100 nL of test compound (THQx derivative) in DMSO (10-point dose response).

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

-

Analysis: Calculate

by fitting data to a sigmoidal dose-response equation. Selectivity ratio =

Protocol B: Tubulin Polymerization Assay

Validates mechanism of action for oncology candidates.

-

Preparation: Use >99% pure tubulin protein (

) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. -

Baseline: Keep all reagents on ice (4°C) to prevent premature polymerization.

-

Initiation: Transfer mixture to a pre-warmed 96-well plate (37°C). Add test compound (5

M) immediately. -

Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Interpretation:

-

Control (Taxol): Rapid increase in OD (stabilizer).

-

Control (Colchicine): Flat line (inhibitor).

-

THQx Hit: Should mimic Colchicine profile (suppression of Vmax).

-

Protocol C: Quantitative Structure-Activity Relationship (QSAR) Data

Summary of literature benchmarks for THQx potency.

| Target | Compound Class | Key Interaction | Benchmark | Ref |

| BET BD2 | N1-benzyl THQx | WPF Shelf (His437) | 45 nM (BD2) / >1000 nM (BD1) | [1] |

| Tubulin | THQx-Sulfonamide | Cys241 ( | 0.12 | [2] |

| CETP | Indoline/THQx hybrid | Hydrophobic Tunnel | 39 nM | [3] |

Part 5: Synthesis Workflow

The synthesis of functionalized THQx scaffolds typically follows a reduction-functionalization pathway.

Caption: General synthetic route for accessing diverse THQx therapeutic candidates.

Key Synthetic Insight: The N1 and N4 nitrogens have different nucleophilicities. N1 (aniline-like) is less reactive than N4 (secondary amine-like) in certain electronic environments, but steric hindrance at C2/C3 can reverse this. Protecting group strategies (e.g., Boc-protection) are often required to achieve regioselectivity.

References

-

Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. [Link][2]

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. [Link]

-

Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. ACS Medicinal Chemistry Letters. [Link]

-

Tetrahydroquinoline-based reversible LSD1 inhibitors. (Note: Comparative scaffold reference). European Journal of Medicinal Chemistry. [Link][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

Methodological & Application

Application Note: Evaluation of 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid in Tubulin Polymerization Assays

Executive Summary & Mechanism of Action

The quinoxaline and tetrahydroquinoxaline scaffolds are privileged structures in medicinal chemistry, widely recognized for their ability to bind the colchicine-binding site of

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid (TQAA) represents a critical scaffold in this class. Its secondary amine (position 1 or 4) and the acetic acid tail (position 6) provide essential hydrogen-bonding vectors and solubility handles. This application note details the protocols for validating TQAA as a tubulin polymerization inhibitor, moving from cell-free biochemical validation to cellular phenotypic profiling.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the interference of TQAA with the dynamic instability of microtubules.

Figure 1: Mechanism of Action.[1] TQAA binds the colchicine site on free tubulin dimers, preventing the straight-to-curved conformational transition required for microtubule elongation.

Material Preparation & Handling[2]

Scientific Rationale: Tetrahydroquinoxalines are susceptible to oxidation at the secondary amines. The acetic acid moiety affects solubility in aqueous buffers. Proper handling is non-negotiable for assay reproducibility.

Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9%. -

Concentration: Prepare a 100 mM master stock.

-

Calculation: Molecular Weight of TQAA

192.21 g/mol . Dissolve 19.2 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solutions: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration

(preferably 0.5%) to avoid solvent-induced tubulin denaturation.

Protocol A: In Vitro Turbidimetric Tubulin Polymerization Assay

Objective: To quantitatively determine the

Reagents & Equipment[1]

-

Purified Tubulin: Porcine brain tubulin (>99% pure), lyophilized.

-

GTP Stock: 100 mM (guanosine triphosphate).

-

General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl

, 0.5 mM EGTA. -

Spectrophotometer: Plate reader capable of kinetic reading at 340 nm, heated to 37°C.

-

Controls:

-

Negative Control: 0.5% DMSO (Vehicle).

-

Positive Control (Inhibitor): Colchicine or Nocodazole (5

M). -

Positive Control (Stabilizer - Optional): Paclitaxel (10

M).

-

Step-by-Step Methodology

-

Buffer Preparation (On Ice):

-

Reconstitute tubulin in PEM buffer to a final concentration of 3.0 mg/mL (approx. 30

M). -

Add GTP to a final concentration of 1 mM .

-

Critical: Keep tubulin on ice at all times until the assay starts. Tubulin polymerizes spontaneously at room temperature.

-

-

Compound Plating:

-

Pre-warm a 96-well half-area UV-transparent plate to 37°C.

-

Add 5

L of 10X TQAA working solutions (final concentrations: 0.1, 0.5, 1, 5, 10, 50, 100 -

Add 5

L of Vehicle (DMSO) and Control compounds to respective wells.

-

-

Reaction Initiation:

-

Rapidly dispense 45

L of the ice-cold Tubulin/GTP mix into the pre-warmed wells. -

Final Volume: 50

L.

-

-

Kinetic Measurement:

-

Immediately place the plate in the reader (pre-heated to 37°C).

-

Measure Absorbance (

) every 30 seconds for 60 minutes . -

Shake plate for 5 seconds before the first read only.

-

Data Analysis

Summarize the kinetic curves into quantitative metrics:

| Metric | Definition | TQAA Expected Result (if Inhibitor) |

| Maximum rate of polymerization (slope of linear phase). | Decrease dose-dependently. | |

| Steady State | Final absorbance plateau (polymer mass). | Decrease dose-dependently. |

| Lag Time | Time to reach 10% of max absorbance. | Increase (delayed nucleation). |

Calculation:

Protocol B: Cell-Based Immunofluorescence (Phenotypic Screen)

Objective: To verify that TQAA penetrates the cell membrane and disrupts the microtubule network in a biological context.

Reagents

-

Cell Line: HeLa or A549 cells (adherent cancer lines).

-

Primary Antibody: Mouse anti-

-tubulin (Clone DM1A). -

Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Nuclear stain).

Workflow

-

Seeding: Seed cells on sterile glass coverslips in a 24-well plate (

cells/well). Incubate 24h. -

Treatment:

-

Treat cells with TQAA at

(determined from Protocol A) for 24 hours . -

Include DMSO control and Colchicine (100 nM) control.

-

-

Fixation (Preserving Cytoskeleton):

-

Critical: Wash once with PBS (37°C).

-

Fix with 4% Paraformaldehyde in PBS for 15 min at RT.

-

Alternative: Ice-cold Methanol (-20°C) for 10 min (often preserves microtubule structure better).

-

-

Staining:

-

Permeabilize with 0.1% Triton X-100 (10 min).

-

Block with 3% BSA (30 min).

-

Incubate Primary Ab (1:1000) overnight at 4°C.

-

Wash 3x PBS.

-

Incubate Secondary Ab (1:500) + DAPI (1

g/mL) for 1h at RT in dark.

-

-

Imaging:

-

Mount coverslips and image via Confocal Microscopy (60x Oil Immersion).

-

Interpretation Guide

-

Vehicle (DMSO): Fine, filamentous network radiating from the centrosome to the periphery.

-

TQAA (Inhibitor): Loss of filaments; diffuse green cytoplasmic staining (depolymerized tubulin); cell rounding; fragmented nuclei (mitotic catastrophe).

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| No Polymerization in Control | Tubulin denaturation / Old GTP | Use fresh GTP (critical). Ensure Tubulin is >99% pure and stored at -80°C. Do not vortex tubulin. |

| Compound Precipitation | TQAA insolubility | The acetic acid group may require pH adjustment. Ensure assay buffer is pH 6.9. If precipitating, lower concentration or verify DMSO solubility. |

| High Background Signal | Aggregation | Spin down compound stocks before adding. TQAA might aggregate at high concentrations; check |

References

-

Mechanism of Quinoxalines

-

Tubulin Assay Standardization

- In vitro tubulin polymeriz

-

Colchicine Site Binding

- Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Characterization of Quinoxaline Derivatives at the NMDA Receptor Glycine Co-Agonist Site

[1][2]

Abstract & Strategic Overview

The N-methyl-D-aspartate (NMDA) receptor is a unique ionotropic glutamate receptor requiring dual activation by glutamate and a co-agonist, glycine (or D-serine).[1][2] While competitive glutamate site antagonists and channel blockers (e.g., MK-801) have historically failed in clinical trials due to psychotomimetic side effects, antagonists of the glycine co-agonist site (Glycine-B site) offer a safer therapeutic window for neuroprotection and anticonvulsant therapy.

Quinoxaline derivatives (e.g., structurally related to licostinel or ACEA-1021) represent a privileged scaffold for high-affinity Glycine-B site antagonism. This protocol details the validation and screening of novel quinoxaline derivatives using a

Mechanism of Action & Assay Logic

The Target Complex

The NMDA receptor is a heterotetramer (typically two GluN1 and two GluN2 subunits).

-

Glutamate Site: Located on GluN2.

-

Glycine-B Site: Located on GluN1. (Target of Quinoxalines)

-

Channel Pore: Target of MK-801/Ketamine.

Quinoxaline derivatives function as competitive antagonists at the GluN1 glycine site. Therefore, they will displace

Interaction Diagram

Figure 1: Competitive binding mechanism at the NMDA receptor GluN1 subunit. Quinoxaline derivatives compete directly with the radioligand

Materials & Reagents

Biological Source[5][6]

-

Tissue: Rat Forebrain (Cortex and Hippocampus).[3]

-

Alternative: HEK293 cells stably expressing GluN1/GluN2A (if recombinant selectivity is required).

Buffers (Critical for Low Background)

Endogenous glycine is the primary enemy of this assay. It sticks avidly to membranes and plastics.

-

Wash Buffer: 50 mM Tris-Acetate (pH 7.4 at 4°C).[2]

-

Assay Buffer: 50 mM Tris-Acetate (pH 7.4), 1 mM EDTA (to chelate divalent cations that modulate the receptor).

-

Note: Do not use Tris-HCl if possible, as chloride ions can allosterically modulate the receptor, though Tris-Acetate is the gold standard for glycine site assays.

Radioligands & Compounds

| Reagent | Role | Concentration | Source |

| Tracer | 1–2 nM ( | PerkinElmer / ARC | |

| Glycine | Non-Specific Binding (NSB) | 1 mM (1000 µM) | Sigma |

| DCKA | Positive Control | 100 µM | Tocris |

| Quinoxaline Analog | Test Compound | In-house |

Experimental Protocol

Phase 1: Membrane Preparation (The "Glycine Strip")

Objective: Remove endogenous glutamate and glycine to prevent false inhibition data.

-

Dissection: Rapidly decapitate male Wistar rats. Dissect cortex and hippocampus on ice.

-

Homogenization: Homogenize tissue in 20 volumes of ice-cold Wash Buffer using a Teflon-glass homogenizer (10 strokes).

-

Centrifugation 1: Centrifuge at 48,000

for 20 mins at 4°C. Discard supernatant. -

Osmotic Shock: Resuspend pellet in 20 volumes of

(hypotonic lysis). Homogenize. Centrifuge at 48,000 -

Washing Cycles: Resuspend pellet in Wash Buffer. Centrifuge. Repeat this step 3 times.

-

Freeze-Thaw: Resuspend final pellet in minimal volume. Freeze at -80°C for at least 24 hours. (This step helps rupture vesicles to release trapped glycine).

-

Final Prep: On assay day, thaw, wash 3 more times with Assay Buffer , and resuspend to a final protein concentration of 0.2 – 0.4 mg/mL .

Phase 2: Binding Assay Workflow

Figure 2: Sequential workflow for the radioligand binding assay.

Step-by-Step Procedure:

-

Plate Setup: Use 96-well polypropylene deep-well plates.

-

Additions (Total Volume 500 µL):

-

25 µL Test Compound (Quinoxaline derivative) or Vehicle (DMSO < 1%).

-

25 µL Radioligand (

, final conc. 2 nM). -

25 µL NSB Definition (1 mM Glycine) or Buffer (Total Binding).

-

425 µL Membrane Suspension (start reaction).

-

-

Incubation: Incubate at 4°C for 60–90 minutes .

-

Expert Insight: We use 4°C rather than room temperature to minimize receptor degradation and improve the stability of the radioligand-receptor complex, although equilibrium is reached slower.

-

-

Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to reduce filter binding) using a cell harvester (e.g., Brandel or PerkinElmer).

-

Washing: Wash filters

mL with ice-cold Wash Buffer. -

Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 2 minutes/vial.

Data Analysis & Interpretation

Calculate Specific Binding

-

Quality Control: Specific binding should be

of Total Binding. If NSB is high, check filter soaking (PEI) or membrane washing steps.

Determination of

Plot % Specific Binding (Y-axis) vs. Log[Concentration] (X-axis). Fit data to a non-linear regression (Sigmoidal dose-response, variable slope) using GraphPad Prism or similar software.

Calculation of (Cheng-Prusoff)

2-

: Concentration of

-

: Dissociation constant of

Expected Results Table

| Compound Class | Expected | Interpretation |

| MDL-105,519 | 1 – 5 | Reference Antagonist (High Affinity) |

| 5,7-DCKA | 20 – 50 | Standard Quinoxaline Control |

| Glycine | 100 – 300 | Endogenous Agonist (Low affinity in antagonist assay) |

| Test Quinoxaline | < 100 | Hit / Lead Candidate |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding | Radioligand sticking to filters. | Pre-soak GF/B filters in 0.3% PEI for >1 hr. Use GF/C if clogging occurs. |

| Low Specific Binding Window | Endogenous glycine contamination.[5] | Increase wash cycles during membrane prep.[3] Ensure water source is HPLC-grade. |

| Hill Slope < 0.8 | Negative cooperativity or heterogeneity. | Check for multiple binding sites (e.g., NR2A vs NR2B subtypes). |

| Variable Replicates | Incomplete equilibrium. | Extend incubation time to 90 mins or ensure temperature is strictly 4°C. |

References

-

Baron, B. M., et al. (1997).[6] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[1][7][4][6][8] European Journal of Pharmacology, 323(2-3), 181-192. Link

-

Grimwood, S., et al. (1995). Characterization of the binding of [3H]L-689,560, an antagonist for the glycine site on the N-methyl-D-aspartate receptor, to rat brain membranes. Molecular Pharmacology, 41, 923-930. Link

-

Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor—five years on. Trends in Pharmacological Sciences, 14(1), 20-25. Link

-

Wolosker, H., et al. (1999).[1] Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(2), 721-725. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Document: Evaluation and biological properties of reactive ligands for the mapping of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. (... - ChEMBL [ebi.ac.uk]

- 8. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preclinical Assay Development for 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic Acid in Solid Tumor Models

Scientific Context & Rationale

In contemporary oncology drug discovery, the 1,2,3,4-tetrahydroquinoxaline core has emerged as a highly versatile and potent chemical scaffold. Structurally, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline serves as a highly effective bio-isostere for the phthalazinone motif—a critical pharmacophore found in FDA-approved Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitors such as Olaparib[1]. By utilizing 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid (THQ-AA) as a foundation, researchers can achieve nanomolar suppression of PARP-1 while potentially improving aqueous solubility and overcoming multidrug resistance mechanisms commonly seen with other chemotherapeutics[2]. Furthermore, derivatives of this scaffold have demonstrated significant antiproliferative activity against various solid tumor lines, including breast and colon cancers, by inducing pre-G1 apoptosis and cell cycle arrest[3].

To rigorously evaluate THQ-AA as a preclinical candidate, a robust assay cascade must be established. This application note outlines a self-validating workflow designed to confirm both the phenotypic efficacy (cytotoxicity via synthetic lethality) and the mechanistic causality (target engagement) of THQ-AA.

The Self-Validating Experimental Logic

A trustworthy drug development protocol cannot rely on a single phenotypic readout. To establish absolute confidence in the data, the assay system must be inherently self-validating:

-

Biological Control (Cell Line Selection): We utilize the BRCA1-mutated MDA-MB-436 breast cancer cell line as the primary model, paired with the BRCA-wildtype MDA-MB-231 line. This exploits the principle of synthetic lethality; a true PARP inhibitor will show hypersensitivity in the BRCA-mutated line while sparing the wildtype at therapeutic doses[3].

-

Orthogonal Readouts: Phenotypic cell death is measured via ATP quantitation. However, because ATP depletion can result from off-target toxicity, we mandate a parallel Target Engagement assay (intracellular PARylation). If viability decreases without a corresponding dose-dependent decrease in PAR polymer formation, the compound's effect is flagged as off-target.

Fig 1: Mechanism of synthetic lethality induced by THQ-AA via PARP-1 inhibition.

Protocol 1: High-Throughput Cell Viability Assay (Phenotypic Readout)

Objective: Determine the half-maximal inhibitory concentration (IC50) of THQ-AA and establish the synthetic lethality window.

Step-by-Step Methodology & Causality:

-

Cell Seeding: Harvest MDA-MB-436 and MDA-MB-231 cells at 70-80% confluence to ensure they are in the logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of complete DMEM into a 96-well opaque white plate.

-

Causality: Opaque white plates prevent luminescent cross-talk between adjacent wells. Seeding at a low density prevents contact inhibition over the 72-hour assay window, which would artificially depress metabolic rates and skew the IC50 calculation.

-

-

Edge-Effect Mitigation: Fill the outermost perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS instead of cells.

-

Causality: Evaporation in edge wells increases the local concentration of the drug and nutrients, creating high variance (the "edge effect"). PBS buffering stabilizes the microclimate across the inner wells.

-

-

Compound Dosing: Prepare a 10-point, 3-fold serial dilution of THQ-AA in DMSO. Transfer 10 µL of the 10X drug solutions to the cells (Final volume: 100 µL).

-

Causality: The final DMSO concentration must be strictly maintained at 0.1% (v/v) across all wells, including the vehicle control. Concentrations above 0.1% induce solvent-mediated cytotoxicity, confounding the drug's specific effect.

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Detection: Equilibrate the plate and CellTiter-Glo (CTG) reagent to room temperature for 30 minutes. Add 100 µL of CTG reagent per well. Shake at 300 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

-

Causality: Temperature equilibration is critical because the luciferase enzyme kinetics in the CTG reagent are highly temperature-dependent. Uneven temperatures will cause signal gradients across the plate.

-

-

Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

Protocol 2: Target Engagement via Intracellular PARylation (Mechanistic Readout)

Objective: Confirm that THQ-AA directly inhibits PARP-1 catalytic activity inside the cell, validating the phenotypic results.

Step-by-Step Methodology & Causality:

-

Treatment & DNA Damage Induction: Seed MDA-MB-436 cells in 6-well plates. Treat with THQ-AA at 0.5x, 1x, and 5x the established IC50 for 4 hours. In the final 15 minutes of incubation, add 1 mM H2O2 to the media.

-

Causality: PARP-1 basal activity in unstressed cells is low. H2O2 induces rapid oxidative DNA single-strand breaks, hyperactivating PARP-1. This provides a massive, easily quantifiable signal window to observe the inhibitory effect of THQ-AA.

-

-

Lysis: Wash cells twice with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 µM Olaparib.

-

Causality: Adding a known, highly potent PARP inhibitor (Olaparib) directly to the lysis buffer is a critical field standard. It prevents post-lysis, artifactual PARylation by uninhibited PARP enzymes reacting with the massive amount of DNA released during cell lysis[1].

-

-

Immunoblotting: Resolve 20 µg of protein lysate on a 4-12% gradient Bis-Tris gel. Transfer to a PVDF membrane. Probe with anti-PAR (Poly-ADP-ribose) primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control.

-

Analysis: Quantify the high-molecular-weight PAR smear (>100 kDa) using densitometry, normalizing the signal to the GAPDH control.

Fig 2: Self-validating assay workflow ensuring orthogonal confirmation of target engagement.

Quantitative Data Presentation

To ensure the assay is suitable for high-throughput screening (HTS) and lead optimization, the following validation metrics and expected pharmacological profiles must be met:

| Metric | Primary Assay (Viability) | Target Engagement (Western Blot) | Acceptance Criteria |

| Z'-Factor | 0.75 - 0.85 | N/A | > 0.5 for HTS readiness |

| Signal-to-Background (S/B) | > 15-fold | > 10-fold (H2O2 vs. Basal) | > 10-fold |